molecular formula C6H8O2 B1304632 (2-Methylfuran-3-yl)methanol CAS No. 5554-99-4

(2-Methylfuran-3-yl)methanol

Cat. No.: B1304632
CAS No.: 5554-99-4
M. Wt: 112.13 g/mol
InChI Key: FTYOGLDPNBZSQC-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylfuran-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-3-furaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methyl-3-furaldehyde. This process involves the use of metal catalysts such as palladium or nickel supported on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Methylfuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

    2-Methylfuran: A simpler derivative with only a methyl group attached to the furan ring.

    3-Furanmethanol: A derivative with a hydroxymethyl group at the third position but lacking the methyl group.

    2-Methyl-3-furaldehyde: An aldehyde derivative with a similar structure but different functional group.

Comparison: (2-Methylfuran-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the furan ringFor instance, the presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the methyl group can undergo electrophilic substitution .

Properties

IUPAC Name

(2-methylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYOGLDPNBZSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380396
Record name (2-methylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-99-4
Record name (2-methylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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